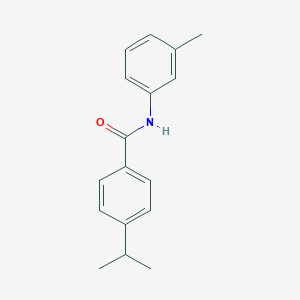

4-isopropyl-N-(3-methylphenyl)benzamide

Description

4-Isopropyl-N-(3-methylphenyl)benzamide is a benzamide derivative featuring a 4-isopropyl substituent on the benzoyl moiety and a 3-methylphenyl group attached via an amide linkage. This compound has garnered attention in medicinal chemistry due to its role as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1/2), which are implicated in collagen signaling pathways associated with fibrosis and cancer progression . Synthesized through palladium-catalyzed cross-coupling and copper-mediated reactions, it exhibits structural complexity with a trifluoromethyl group and a 4-methylpiperazine moiety enhancing its pharmacokinetic properties . High-resolution mass spectrometry (HRMS) confirmed its molecular formula (C32H33F3N6O) and purity (99.1%), while biological assays demonstrated its efficacy in modulating inflammatory gene expression .

Properties

CAS No. |

352677-10-2 |

|---|---|

Molecular Formula |

C17H19NO |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-(3-methylphenyl)-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C17H19NO/c1-12(2)14-7-9-15(10-8-14)17(19)18-16-6-4-5-13(3)11-16/h4-12H,1-3H3,(H,18,19) |

InChI Key |

ICAVFEYKPGUIJF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Imidazo[1,2-a]pyrazin-3-ylethynyl Group : The target compound’s imidazo-pyrazine ethynyl group confers superior DDR1/2 inhibition (IC50 < 100 nM) compared to furan or pyridine analogs (e.g., 5a, 5e), which show reduced activity due to weaker π-π stacking with receptor residues .

- Trifluoromethyl and Piperazine Moieties : The trifluoromethyl group enhances metabolic stability, while the 4-methylpiperazine improves solubility and blood-brain barrier penetration, distinguishing it from simpler benzamides like 25f .

- 3-Hydroxyphenyl Derivatives : Compounds such as 24 exhibit collagen-binding modulation but lack DDR specificity, highlighting the importance of ethynyl substituents for receptor targeting .

Insights :

- Synthetic Efficiency : The target compound’s synthesis via palladium/copper catalysis achieves an 81% yield, outperforming HBTU-mediated routes (e.g., 25d) that require stringent solvent conditions .

- Lipophilicity vs. Solubility: Despite a higher logP (4.2), the target compound maintains moderate aqueous solubility (12.5 µM in PBS) due to its piperazine moiety, whereas fluorophenoxy derivatives (25d) show higher solubility but lower membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.